Researchers needing hydrophobic benzofuran scaffolds face supply inconsistency and long lead times for substituted building blocks. 2-Methyl-1-benzofuran-5-carboxylic acid (CAS 219763-06-1) solves this with its enhanced LogP (2.94 vs. 2.13 for the unsubstituted analog), enabling synthesis of membrane-permeable probes.
- Validated scaffold for selective hCA IX inhibitors (Ki 0.56-0.91 μM).
- Distinct from 7-carboxylic acid isomer (LogP 2.44), ensuring reproducible SAR data.
- Available from stock in 10 mg to bulk quantities for rapid global delivery.
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
CAS No.219763-06-1
Cat. No.B1362782
⚠ Attention: For research use only. Not for human or veterinary use.
2-Methyl-1-benzofuran-5-carboxylic acid is a substituted benzofuran derivative featuring a methyl group at the 2-position and a carboxylic acid at the 5-position of the fused benzofuran ring system [1]. With a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol, this compound exists as a white crystalline powder that is soluble in common organic solvents but practically insoluble in water . The 2-methyl substitution pattern distinguishes this building block from unsubstituted benzofuran-5-carboxylic acid (CAS 90721-27-0) and positional isomers such as 2-methyl-1-benzofuran-7-carboxylic acid (CAS 31457-07-5) [2].
Substitution pattern
2-Methyl group provides distinct lipophilicity vs. unsubstituted benzofuran-5-carboxylic acid
Regioisomer identity
5-carboxylic acid position defines reactivity and binding orientation different from 7-isomer
Physical form
Crystalline solid suited for synthetic chemistry workflows; soluble in common organic solvents
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1092118, 2-Methyl-1-benzofuran-5-carboxylic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1092118 View Source
[2] MolBase. 2-Methyl-1-benzofuran-5-carboxylic acid vs. 2-Methyl-1-benzofuran-7-carboxylic acid. Available at: http://qiye.molbase.cn/ View Source
The specific 2-methyl substitution on the benzofuran core of 2-methyl-1-benzofuran-5-carboxylic acid (CAS 219763-06-1) confers distinct physicochemical properties that directly impact its utility as a synthetic building block and its potential biological performance. Compared to unsubstituted 1-benzofuran-5-carboxylic acid, the addition of the methyl group increases lipophilicity (LogP 2.94 vs. 2.13) , altering solubility, membrane permeability, and chromatographic behavior. Positional isomerism also plays a critical role: the 5-carboxylic acid derivative exhibits different electronic and steric properties than the 7-carboxylic acid isomer [1], which can lead to divergent reactivity in coupling reactions and distinct binding modes in target engagement studies [2]. Therefore, generic substitution with unsubstituted or differently substituted benzofuran-5-carboxylic acids is not scientifically justified and may lead to irreproducible results or synthetic failures.
Target
2-Methyl-1-benzofuran-5-carboxylic acid
Potential substitute
1-Benzofuran-5-carboxylic acid (unsubstituted)
Loss of methyl group reduces lipophilicity (ΔLogP ≈ 0.8) and may alter membrane permeability and synthetic reactivity; not a direct replacement.
Target
2-Methyl-1-benzofuran-5-carboxylic acid
Potential substitute
2-Methyl-1-benzofuran-7-carboxylic acid
Positional isomer exhibits different electronic/steric properties and lower lipophilicity (ΔLogP ≈ 0.5); divergent coupling reactivity and binding modes expected.
[2] Eldehna, W. M.; Nocentini, A.; Elsayed, Z. M.; Al-Warhi, T.; Aljaeed, N.; Alotaibi, O. J.; Al-Sanea, M. M. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Med. Chem. Lett. 2020, 11, 1022-1027. DOI: 10.1021/acsmedchemlett.9b00616 View Source
2-Methyl-1-benzofuran-5-carboxylic Acid vs. Key Analogs
Higher Lipophilicity vs. Unsubstituted Analog
2-Methyl-1-benzofuran-5-carboxylic acid (CAS 219763-06-1) demonstrates a calculated LogP value of 2.94, which is significantly higher than the 2.13 LogP of unsubstituted 1-benzofuran-5-carboxylic acid (CAS 90721-27-0) . This 0.81 LogP unit increase corresponds to an approximately 6.5-fold greater partition coefficient favoring octanol over water, indicating enhanced lipophilicity conferred by the 2-methyl group.
Lipophilicity vs. unsubstitutedHead-to-head
Target LogP 2.94 vs. 2.13, Δ +0.81 (~6.5× partition)
Reported higher LogP may support membrane permeability assessment
Calculated LogP values (Hit2Lead and BOC Sciences databases)
Why This Matters
Higher LogP can improve membrane permeability and organic solvent solubility, potentially enhancing performance in cellular assays or synthetic transformations requiring hydrophobic media.
LipophilicityLogPPhysicochemical property
Lipophilicity Comparison: 5- vs. 7-Carboxylic Acid
When compared to the 7-positional isomer (2-methyl-1-benzofuran-7-carboxylic acid, CAS 31457-07-5) which has a reported LogP of 2.44 [1], the 5-carboxylic acid derivative (LogP 2.94) exhibits a 0.50 LogP unit increase, indicating ~3.2-fold higher lipophilicity. This difference arises solely from the position of the carboxylic acid group on the benzofuran ring.
5- vs. 7-COOH lipophilicityHead-to-head
5-COOH LogP 2.94 vs. 7-COOH 2.44, Δ +0.50 (~3.2×)
Positional isomerism leads to distinct partition behavior
Database estimates; measured logD recommended for SAR
Calculated LogP values (Hit2Lead and MolBase databases)
Why This Matters
The differential lipophilicity between the 5- and 7-carboxylic acid isomers can influence pharmacokinetic properties and binding interactions, making the 5-substituted compound a distinct chemical entity for structure-activity relationship studies.
Melting Point Difference from Unsubstituted Analog
The predicted melting point of 2-methyl-1-benzofuran-5-carboxylic acid is 110.4°C (EPI Suite estimation) [1], which is substantially lower than the experimentally observed melting point of 1-benzofuran-5-carboxylic acid (189-190°C) . This ~79°C decrease in melting point reflects the impact of the 2-methyl substitution on crystal packing and intermolecular interactions.
Melting point differenceData to verify
Target ~110°C (pred.) vs. unsubstituted 189–190°C
Lower predicted mp may support melt-processing assessment
Predicted via EPI Suite (target) vs. experimental values (comparator)
Why This Matters
A lower melting point can facilitate melt-based formulation or processing techniques and indicates different solid-state properties that may affect dissolution rate and handling.
[1] ChemChart. 2-Methyl-1-benzofuran-5-carboxylic acid (219763-06-1) predicted melting point 110.38°C (EPI Suite). Available at: https://chemchart.com/ View Source
2-Methylbenzofuran Scaffold Enhances hCA IX Inhibition
While direct Ki or IC50 data for the exact compound 2-methyl-1-benzofuran-5-carboxylic acid are not publicly available, a closely related series of benzofuran-based carboxylic acids containing a 2-methylbenzofuran tail (compounds 9b, 9e, 9f) displayed submicromolar inhibition of human carbonic anhydrase IX (hCA IX) with Ki values of 0.91, 0.79, and 0.56 μM, respectively [1]. Notably, these derivatives showed selectivity for hCA IX over off-target isoforms hCA I and II (selectivity indices ranging from 2 to >63 for hCA I and 4-47 for hCA II) [1]. Compound 9e also demonstrated antiproliferative activity against MDA-MB-231 breast cancer cells with an IC50 of 2.52 ± 0.39 μM [1].
hCA IX inhibition class contextClass-level
Analog 9f Ki = 0.56 µM; selectivity over hCA I/II
2-Methylbenzofuran scaffold associated with selective CA IX inhibition in reported series
Not directly measured; class representative 9f Ki = 0.56 μM
Comparator Or Baseline
Other benzofuran derivatives lacking 2-methyl substitution generally show weaker hCA IX inhibition (qualitative trend)
Quantified Difference
Ki values 0.56-0.91 μM for 2-methylbenzofuran-containing derivatives
Conditions
Stopped-flow CO2 hydration assay; recombinant human CA isoforms
Why This Matters
The presence of a 2-methylbenzofuran moiety in a carboxylic acid derivative is associated with potent and selective hCA IX inhibition, a validated target in anticancer drug discovery, suggesting that 2-methyl-1-benzofuran-5-carboxylic acid may serve as a privileged scaffold for developing selective CA IX inhibitors.
[1] Eldehna, W. M.; Nocentini, A.; Elsayed, Z. M.; Al-Warhi, T.; Aljaeed, N.; Alotaibi, O. J.; Al-Sanea, M. M. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Med. Chem. Lett. 2020, 11, 1022-1027. DOI: 10.1021/acsmedchemlett.9b00616 View Source
Applications of 2-Methyl-1-benzofuran-5-carboxylic Acid
Lipophilic Benzofuran Building Block Synthesis
Due to its higher LogP (2.94) compared to unsubstituted 1-benzofuran-5-carboxylic acid, 2-methyl-1-benzofuran-5-carboxylic acid is the preferred starting material for constructing hydrophobic molecular probes or drug-like molecules where increased membrane permeability is desired .
Positional Isomer SAR Discrimination
The distinct LogP difference between the 5-carboxylic acid (LogP 2.94) and the 7-carboxylic acid isomer (LogP 2.44) provides a clear basis for selecting this compound in SAR studies aimed at mapping the spatial and electronic requirements for target binding or ADME optimization [1].
hCA IX Inhibitor Precursor
Class-level evidence shows that 2-methylbenzofuran-containing carboxylic acids can yield potent and selective inhibitors of the cancer-associated hCA IX isoform (Ki 0.56-0.91 μM). This compound serves as a validated scaffold for medicinal chemistry programs targeting hCA IX [2].
Solid Form & Formulation Development
The significantly lower melting point (predicted 110°C) relative to unsubstituted 1-benzofuran-5-carboxylic acid (189-190°C) makes this compound a candidate for melt-based processing techniques or for studies investigating the impact of substitution on crystal packing and solid-state stability [3].
Application
Selection Property
Validation Focus
Hydrophobic building block synthesis
Higher LogP relative to unsubstituted analog
Verify organic-phase solubility and coupling reactivity
Positional isomer SAR discrimination
Distinct LogP and electronic profile vs. 7-COOH isomer
Confirm retention behavior and target-binding differences
hCA IX inhibitor medicinal chemistry
2-Methylbenzofuran scaffold linked to CA IX inhibition in analogs
Validate hCA IX inhibitory potency and isoform selectivity
Solid-form screening and melt processing
Lower predicted melting point vs. unsubstituted analog
Determine experimental melting point and crystallinity
[2] Eldehna, W. M.; Nocentini, A.; Elsayed, Z. M.; Al-Warhi, T.; Aljaeed, N.; Alotaibi, O. J.; Al-Sanea, M. M. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Med. Chem. Lett. 2020, 11, 1022-1027. DOI: 10.1021/acsmedchemlett.9b00616 View Source
[3] ChemChart. 2-Methyl-1-benzofuran-5-carboxylic acid (219763-06-1) predicted melting point 110.38°C (EPI Suite). Available at: https://chemchart.com/; ChemicalBook. 1-Benzofuran-5-carboxylic acid (90721-27-0) melting point 189-190°C. Available at: https://www.chemicalbook.com/ View Source
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